molecular formula C11H9FO3S B056040 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one CAS No. 111738-35-3

4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one

Cat. No. B056040
CAS RN: 111738-35-3
M. Wt: 240.25 g/mol
InChI Key: CPLWLGPEPHDKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one, also known as FTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. FTM is a member of the dioxolane family, which is known for its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been found to have a high affinity for certain receptors in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been shown to have minimal toxicity and side effects in animal studies. It has been found to be well-tolerated even at high doses, making it a promising candidate for further development. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been shown to have a low binding affinity for human plasma proteins, which could lead to a longer half-life and increased efficacy. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has also been found to have a good pharmacokinetic profile, with rapid absorption and distribution in the body.

Advantages and Limitations for Lab Experiments

4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has several advantages for lab experiments, including its low toxicity and high potency. It is also relatively easy to synthesize and can be scaled up for commercial production. However, 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has some limitations, including its limited solubility in water, which could make it difficult to administer in certain experiments. Additionally, 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has not been extensively studied in humans, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the study of 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one. One potential area of research is the development of new antimicrobial agents based on 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one's unique chemical properties. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one could also be further investigated for its potential use in the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one and its potential side effects in humans. Overall, 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has shown great promise in various scientific research applications and warrants further investigation.

Synthesis Methods

4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl alcohol with thioacetic acid followed by oxidation and cyclization to form the dioxolane ring. The final product is obtained through the addition of methyl iodide to the intermediate compound. The synthesis method of 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one is relatively simple and can be scaled up for commercial production.

Scientific Research Applications

4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has shown promising results in various scientific research applications. It has been found to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has also been studied for its anti-inflammatory and analgesic effects, which could lead to the development of new pain relief medications. Additionally, 4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one has been investigated for its potential use in the treatment of cancer and neurological disorders.

properties

CAS RN

111738-35-3

Product Name

4-(4-Fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one

Molecular Formula

C11H9FO3S

Molecular Weight

240.25 g/mol

IUPAC Name

4-[(4-fluorophenyl)sulfanylmethyl]-5-methyl-1,3-dioxol-2-one

InChI

InChI=1S/C11H9FO3S/c1-7-10(15-11(13)14-7)6-16-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3

InChI Key

CPLWLGPEPHDKEM-UHFFFAOYSA-N

SMILES

CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)F

Canonical SMILES

CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)F

Other CAS RN

111738-35-3

synonyms

4-(4-fluorophenyl)thiomethyl-5-methyl-1,3-dioxol-2-one
FTMDO

Origin of Product

United States

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